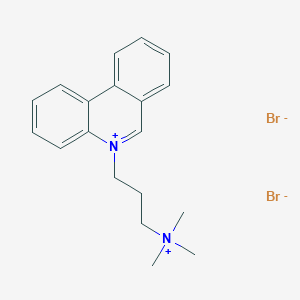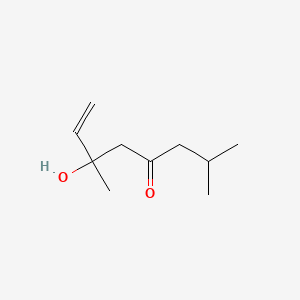
(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tagetonol is a naturally occurring compound found in the essential oil of certain plants, such as the Japanese Ho-leaf oil. It is a monoterpenoid with the molecular formula C10H18O2 and a molecular weight of 170.2487 . Tagetonol is known for its pleasant aroma and is used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through various chemical reactions involving the starting materials such as linalool. One common method involves the oxidation of linalool using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent such as acetone or dichloromethane and is carried out at room temperature.
Industrial Production Methods: In industrial settings, Tagetonol is often extracted from natural sources like the Ho-leaf oil through steam distillation. The leaves and small twigs of the Ho-Sho tree are subjected to steam distillation to obtain the essential oil, which contains Tagetonol along with other constituents .
化学反応の分析
Types of Reactions: Tagetonol undergoes various chemical reactions, including:
Oxidation: Tagetonol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of Tagetonol can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Tagetonol can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetone, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), solvents like dichloromethane, room temperature.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds.
科学的研究の応用
Tagetonol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, Tagetonol may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with receptors in the nervous system to produce analgesic effects .
類似化合物との比較
- Linalool
- Citronellol
- Geraniol
特性
CAS番号 |
71547-63-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
InChIキー |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)CC(C)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


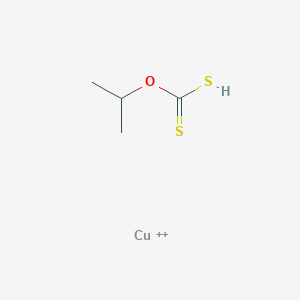
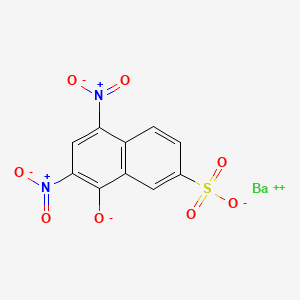

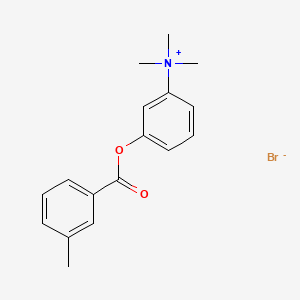

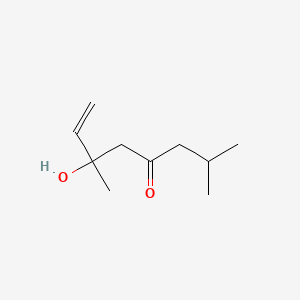
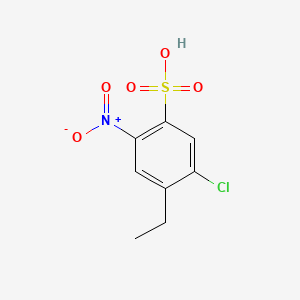

![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
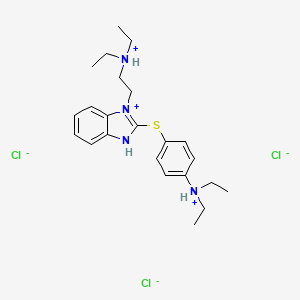
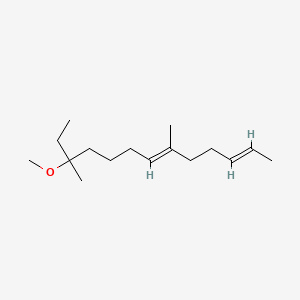
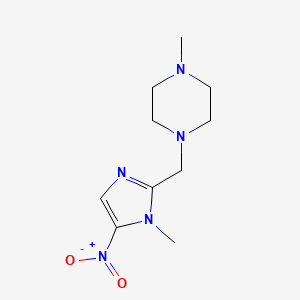
![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
